

Confirming the Structure of N-Propylaniline: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *N-Propylaniline*

Cat. No.: *B1293793*

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This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of **N-Propylaniline** against common alternatives, Aniline and N-Ethylaniline. Detailed experimental protocols and a logical workflow for structural elucidation are also presented to support researchers in their analytical endeavors.

Spectroscopic Data Comparison

The structural confirmation of **N-Propylaniline** relies on the unique fingerprints provided by various spectroscopic techniques. The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (^1H and ^{13}C NMR) Spectroscopy, and Mass Spectrometry (MS) for **N-Propylaniline** and its close structural analogs.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key differences between the three compounds lie in the N-H stretching and C-N stretching vibrations.

Vibrational Mode	N-Propylaniline (cm ⁻¹)	Aniline (cm ⁻¹)	N-Ethylaniline (cm ⁻¹)
N-H Stretch	~3405 (single peak, secondary amine)	~3433, ~3356 (two peaks, primary amine) [1]	~3411 (single peak, secondary amine)[1]
C-H Stretch (Aromatic)	~3050	~3030	~3050
C-H Stretch (Aliphatic)	~2960, ~2930, ~2870	-	~2970, ~2930, ~2870
C=C Stretch (Aromatic)	~1603, ~1506	~1620, ~1500	~1603, ~1507
N-H Bend	~1520	~1620	~1520
C-N Stretch (Aromatic)	~1315	~1277	~1310

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are unique for each compound.

Proton Assignment	N-Propylaniline (δ, ppm)	Aniline (δ, ppm)	N-Ethylaniline (δ, ppm)
-NH-	~3.6 (s, 1H)	~3.7 (s, 2H)	~3.6 (s, 1H)
Aromatic H (ortho)	~6.6 (d, 2H)	~6.71 (d, 2H)[2]	~6.6 (d, 2H)
Aromatic H (meta)	~7.1 (t, 2H)	~7.18 (t, 2H)[2]	~7.1 (t, 2H)
Aromatic H (para)	~6.7 (t, 1H)	~6.78 (t, 1H)[2]	~6.7 (t, 1H)
-N-CH ₂ -	~3.0 (t, 2H)	-	~3.1 (q, 2H)
-CH ₂ -	~1.6 (sextet, 2H)	-	-
-CH ₃	~0.9 (t, 3H)	-	~1.2 (t, 3H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its electronic environment.

Carbon Assignment	N-Propylaniline (δ, ppm)	Aniline (δ, ppm)	N-Ethylaniline (δ, ppm)
C (ipso, C-N)	~148.5	~146.7	~148.2
C (ortho)	~112.9	~115.1	~113.0
C (meta)	~129.2	~129.3	~129.3
C (para)	~117.1	~118.5	~117.3
-N-CH ₂ -	~45.9	-	~38.7
-CH ₂ -	~22.8	-	-
-CH ₃	~11.6	-	~14.9

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Ion	N-Propylaniline (m/z)	Aniline (m/z)	N-Ethylaniline (m/z)
[M] ⁺	135[2]	93[3]	121[4]
[M-CH ₃] ⁺	-	-	106
[M-C ₂ H ₅] ⁺	106[2]	-	92
[C ₆ H ₅ NH ₂] ⁺	93	93	93
[C ₆ H ₅] ⁺	77	77	77

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of the neat liquid sample (**N-Propylaniline**, Aniline, or N-Ethylaniline) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample compartment.
 - The spectrum is typically recorded from 4000 to 400 cm^{-1} .
 - An accumulation of 16 to 32 scans is common to obtain a good signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- **^1H NMR Data Acquisition:**
 - The spectrometer is tuned and the magnetic field is shimmed to achieve high homogeneity.

- A standard single-pulse experiment is performed.
- Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- Typically, 8 to 16 scans are acquired.
- ¹³C NMR Data Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
 - A wider spectral width of approximately 220 ppm is used.
 - A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
 - A larger number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of ¹³C.

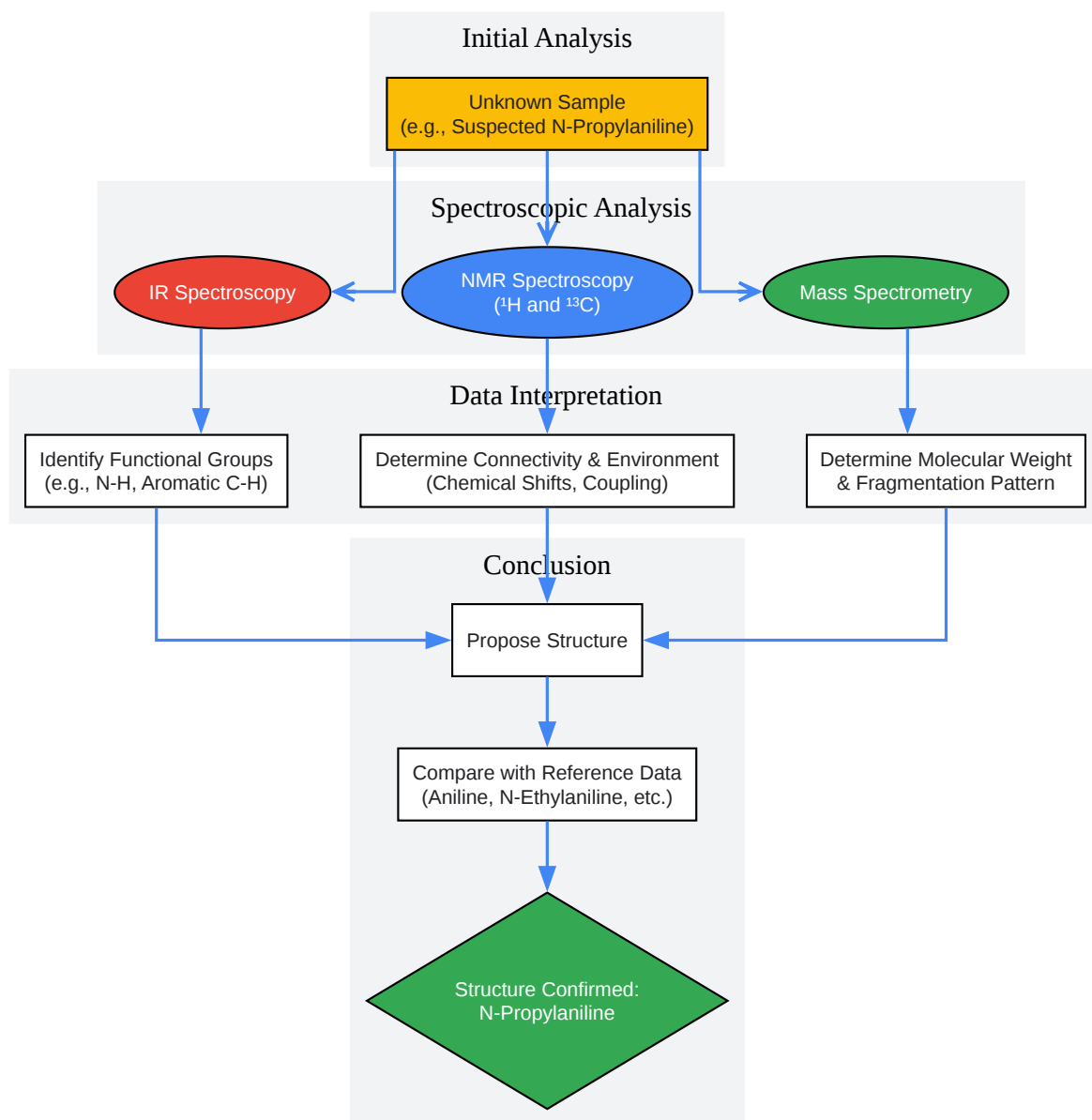
Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds like **N-Propylaniline**, direct infusion via a heated probe or injection into a Gas Chromatograph (GC) coupled to the mass spectrometer is common.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used.
- Data Acquisition:
 - Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.
 - Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - Detection: The abundance of each ion is measured by a detector.

- The mass spectrum is plotted as relative intensity versus m/z .

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an unknown compound, such as **N-Propylaniline**, using the discussed spectroscopic methods.



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Spectroscopic workflow for structure confirmation.

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